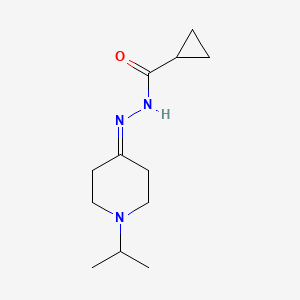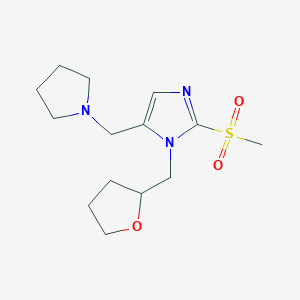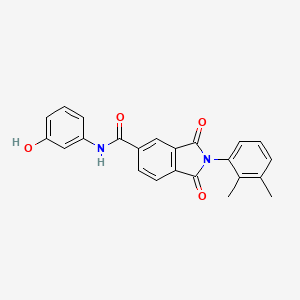![molecular formula C23H17N5O3 B6093434 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B6093434.png)
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 4 and 6, a hydrazone linkage, and a nitrophenol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol typically involves the condensation of 4,6-diphenylpyrimidin-2-amine with 2-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl groups and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific kinases involved in cell cycle regulation
作用機序
The mechanism of action of 2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit Aurora kinase A (AURKA), a key enzyme involved in cell division . The compound binds to the active site of AURKA, preventing its phosphorylation and subsequent activation. This leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share the pyrimidine core and have been studied for their anticancer properties.
Nitrophenol derivatives: Compounds with similar nitrophenol moieties are known for their diverse biological activities.
Uniqueness
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol is unique due to its combined structural features of a pyrimidine ring, hydrazone linkage, and nitrophenol moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3/c29-22-18(12-7-13-21(22)28(30)31)15-24-27-23-25-19(16-8-3-1-4-9-16)14-20(26-23)17-10-5-2-6-11-17/h1-15,29H,(H,25,26,27)/b24-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAREHKLNWLTTK-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=C(C(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(5-BROMO-2-FURYL)-1,2,4-OXADIAZOL-5-YL]METHYL (2,3-DIHYDRO-1H-INDEN-5-YL) ETHER](/img/structure/B6093352.png)

![1-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B6093370.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B6093374.png)

![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6093394.png)
![N-(2-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-2-oxoethyl)acetamide](/img/structure/B6093395.png)
![2-mercapto-6-methyl-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6093400.png)
![3,5-DIETHYL 4-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6093405.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6093409.png)
![7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6093412.png)



